molecular formula C10H6ClNO B3033169 7-Chloroquinoline-6-carbaldehyde CAS No. 916812-06-1

7-Chloroquinoline-6-carbaldehyde

Cat. No. B3033169
CAS RN: 916812-06-1
M. Wt: 191.61
InChI Key: KVNMUUZCAQMJLW-UHFFFAOYSA-N
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Description

7-Chloroquinoline-6-carbaldehyde is a chemical compound with the molecular formula C10H6ClNO . It is a derivative of quinoline, a nitrogen-containing bicyclic compound . This compound contains a total of 20 bonds, including 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .


Synthesis Analysis

The synthesis of 7-Chloroquinoline-6-carbaldehyde and its derivatives often involves the application of the Vilsmeier–Haack reaction . For instance, a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile, 2,7-dichloroquinoline-3-carboxamide, 7-chloro-2-methoxyquinoline-3-carbaldehyde, and 7-chloro-2-ethoxyquinoline-3-carbaldehyde, were synthesized using this method .


Molecular Structure Analysis

The molecular structure of 7-Chloroquinoline-6-carbaldehyde includes 20 bonds in total: 14 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .


Chemical Reactions Analysis

Quinoline derivatives, including 7-Chloroquinoline-6-carbaldehyde, are known to undergo various chemical reactions. For instance, they can be used to construct fused or binary quinoline-cord heterocyclic systems . They can also react with different electrophiles when generated as mixed lithium-magnesium intermediates .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Chloroquinoline-6-carbaldehyde include a molecular weight of 191.62 . The compound has a boiling point of 343.4±22.0 C at 760 mmHg and a melting point of 165-167 C .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

Quinolines, including 7-Chloroquinoline-6-carbaldehyde, serve as essential scaffolds in drug development. Researchers explore their potential as lead compounds due to their diverse biological activities. The pyranoquinoline ring system, present in this compound, has garnered significant attention. It’s worth noting that various synthetic protocols contribute to the construction and functionalization of quinoline scaffolds .

Safety And Hazards

While specific safety and hazard information for 7-Chloroquinoline-6-carbaldehyde was not found, it’s important to handle all chemical compounds with care. For instance, 7-Chloroquinoline, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Quinoline derivatives, including 7-Chloroquinoline-6-carbaldehyde, have demonstrated various biological activities such as antimalarial, antimicrobial, and anticancer properties . Therefore, they are of significant interest in medicinal chemistry research. Future research may focus on synthesizing and investigating new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

7-chloroquinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-9-5-10-7(2-1-3-12-10)4-8(9)6-13/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNMUUZCAQMJLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=C(C=C2N=C1)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670686
Record name 7-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloroquinoline-6-carbaldehyde

CAS RN

916812-06-1
Record name 7-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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